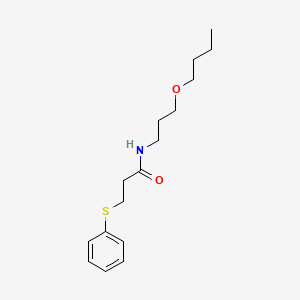![molecular formula C17H16N2O4 B4939829 4-{[3-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B4939829.png)
4-{[3-(propionylamino)benzoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(propionylamino)benzoyl]amino}benzoic acid, also known as PABA-PP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, a potential treatment for cancer, and a tool for understanding the mechanisms of action of various biological processes. In
Mecanismo De Acción
4-{[3-(propionylamino)benzoyl]amino}benzoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells, respectively. The exact mechanism by which this compound regulates gene expression is not fully understood, but it is thought to involve the modulation of transcription factors and epigenetic modifications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and modulate gene expression. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[3-(propionylamino)benzoyl]amino}benzoic acid in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity and high-yield samples. Additionally, the diverse range of scientific research applications of this compound makes it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are many future directions for research on 4-{[3-(propionylamino)benzoyl]amino}benzoic acid, including its potential as a treatment for various types of cancer, its use as a tool for investigating the mechanisms of action of various biological processes, and its development as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism by which this compound regulates gene expression and to optimize its synthesis and purification methods for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-{[3-(propionylamino)benzoyl]amino}benzoic acid involves the reaction of 3-aminobenzoic acid with propionyl chloride to form N-propionyl-3-aminobenzoic acid. This intermediate is then reacted with 3-aminobenzoyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Aplicaciones Científicas De Investigación
4-{[3-(propionylamino)benzoyl]amino}benzoic acid has been extensively studied as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to have potential as a treatment for cancer, as it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been used as a tool for understanding the mechanisms of action of various biological processes, such as the regulation of gene expression.
Propiedades
IUPAC Name |
4-[[3-(propanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-15(20)18-14-5-3-4-12(10-14)16(21)19-13-8-6-11(7-9-13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSCCGAWSBJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)

![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4939762.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B4939798.png)
![2-amino-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B4939808.png)
![ethyl 4-{[(cycloheptylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4939814.png)
![N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B4939820.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4939824.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)propanamide](/img/structure/B4939831.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4939835.png)
![(4-tert-butylbenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4939838.png)
